(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is a sulfonate ester compound with the molecular formula C16H20O4S . It is characterized by a cyclohexyl ring and a 4-methylbenzenesulfonate group, which contribute to its utility in various organic synthesis applications and as a building block for more complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methyl-2-oxocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products Formed
Nucleophilic substitution: Produces substituted cyclohexyl derivatives.
Hydrolysis: Yields (1-Methyl-2-oxocyclohexyl)methanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar in structure but with a seven-membered ring instead of a six-membered ring.
Ethyl 2-oxocycloheptanecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is unique due to its specific combination of a cyclohexyl ring and a 4-methylbenzenesulfonate group, which imparts distinct reactivity and utility in organic synthesis .
Properties
CAS No. |
13756-93-9 |
---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1-methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O4S/c1-12-6-8-13(9-7-12)20(17,18)19-11-15(2)10-4-3-5-14(15)16/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
RIJHMWFBDNMAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.